molecular formula C28H30N4O4S B1192266 BC-DXI-495

BC-DXI-495

Cat. No.: B1192266
M. Wt: 518.632
InChI Key: JEZKLTVUYPYMPE-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BC-DXI-495 is a novel, small-molecule inhibitor designed to target specific aminoacyl-tRNA synthetases (ARSs), a class of essential enzymes responsible for charging tRNAs with their cognate amino acids during protein synthesis. By selectively inhibiting its ARS target, this compound disrupts this critical biological process, leading to the attenuation of protein synthesis in target cells. This mechanism provides a powerful tool for researchers investigating the role of ARSs in disease pathogenesis, particularly in oncology and microbiology. Research into ARS inhibitors like this compound is a rapidly advancing field, with studies exploring their applicability in treating conditions such as fibrosis, inflammatory diseases, and various cancers . In cancer biology, certain ARSs are known to have non-canonical functions that promote tumor development and metastasis . This compound enables the study of these pathways and the validation of ARS targets for therapeutic intervention. Furthermore, due to the essential nature of ARSs in pathogens, this compound also holds significant research value for developing novel anti-infective agents, building on the precedent of other ARS-targeting compounds like the benzoxaboroles . This product is provided for Research Use Only (RUO) and is not intended for use in diagnostic or therapeutic procedures. It is essential for laboratory research to elucidate disease mechanisms and identify new drug targets.

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.632

IUPAC Name

(S)-3-(1H-Indol-3-yl)-2-((4-methylphenyl)sulfonamido)-N-(4-morpholinophenyl)propanamide

InChI

InChI=1S/C28H30N4O4S/c1-20-6-12-24(13-7-20)37(34,35)31-27(18-21-19-29-26-5-3-2-4-25(21)26)28(33)30-22-8-10-23(11-9-22)32-14-16-36-17-15-32/h2-13,19,27,29,31H,14-18H2,1H3,(H,30,33)/t27-/m0/s1

InChI Key

JEZKLTVUYPYMPE-MHZLTWQESA-N

SMILES

O=C(NC1=CC=C(N2CCOCC2)C=C1)[C@@H](NS(=O)(C3=CC=C(C)C=C3)=O)CC4=CNC5=C4C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BC-DXI-495

Origin of Product

United States

Molecular Mechanism of Action of Bc Dxi 495

Specificity of BC-DXI-495 for the AIMP2-DX2/HSP70 Interaction

This compound exhibits a high degree of specificity for the AIMP2-DX2/HSP70 interaction. Research indicates that this compound specifically reduces the levels of AIMP2-DX2 (also referred to as DX2) in lung cancer cells, with an IC50 value of 4.2 μM, while having no effect on AIMP2-F, another form of the protein. nih.govprobechem.combmbreports.orgmdpi.com The compound binds to DX2 with a dissociation constant (K_D) of approximately 14 μM. researchgate.netresearchgate.net

The interaction between AIMP2-DX2 and HSP70 is critical for the stability of AIMP2-DX2. HSP70 is a key determinant of AIMP2-DX2 cellular levels, and a positive correlation exists between the levels of HSP70 and AIMP2-DX2 in lung cancer cells. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Specifically, HSP70 interacts with AIMP2-DX2 to inhibit its ubiquitination by Seven in absentia homolog 1 (Siah1), thereby maintaining the stabilization of AIMP2-DX2. mdpi.comfrontiersin.orgfrontiersin.orgnih.govnih.gov this compound effectively blocks this stabilizing interaction. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

This compound directly interferes with the physical binding between AIMP2-DX2 and HSP70. Studies have demonstrated its ability to inhibit the formation of the AIMP2-DX2/HSP70 complex. mdpi.comresearchgate.netresearchgate.net This direct inhibition prevents HSP70 from exerting its protective effect on AIMP2-DX2.

A significant consequence of this compound's action is its impact on AIMP2-DX2 protein levels. The compound specifically reduces the levels of endogenous DX2 protein without affecting its mRNA levels, suggesting a post-transcriptional mechanism. probechem.comresearchgate.net By disrupting the AIMP2-DX2/HSP70 interaction, this compound promotes the degradation of AIMP2-DX2, which is typically stabilized by HSP70's interference with Siah1-mediated ubiquitination. frontiersin.orgnih.govbiocon.re.kr

Table 1: Key Binding and Inhibitory Parameters of this compound

ParameterValueTargetAssay TypeReference
IC504.2 μMDX2Cellular level decrease in lung cancer cells nih.govprobechem.combmbreports.orgmdpi.com
K_D14 μMDX2Binding affinity researchgate.netresearchgate.net

Direct Inhibition of Protein-Protein Binding

Structural Insights into this compound Binding

Understanding the precise molecular interactions between this compound and AIMP2-DX2 is crucial for elucidating its mechanism. Structural analyses have provided insights into the binding site of this compound on AIMP2-DX2.

Computational docking studies and Nuclear Magnetic Resonance (NMR)-based chemical shift perturbation (CSP) assays have revealed that this compound binds within a specific hydrophobic pocket on the surface of AIMP2-DX2. nih.govbmbreports.orgresearchgate.netresearchgate.netresearchgate.net This hydrophobic pocket is strategically located proximal to the HSP70-binding surface of AIMP2-DX2, which explains how this compound's binding can sterically or allosterically hinder the AIMP2-DX2/HSP70 interaction. researchgate.netresearchgate.net

The hydrophobic pocket where this compound docks is surrounded by several key amino acid residues on AIMP2-DX2. Specifically, residues Leucine 80 (L80), Threonine 82 (T82), Phenylalanine 116 (F116), and Threonine 117 (T117) have been identified as critical for this compound binding. nih.govbmbreports.orgresearchgate.netresearchgate.net Mutational analysis, where these residues (including Lysine 129 (K129)) were substituted with alanine, demonstrated an ablation of this compound's effect, confirming their involvement in chemical binding. researchgate.netresearchgate.net Further supporting this, this compound significantly suppressed tumor growth in models expressing wild-type DX2 but not in those expressing the L80A mutant, highlighting the functional importance of L80 in the compound's activity. probechem.comresearchgate.net

Table 2: Key Residues Involved in this compound Binding to AIMP2-DX2

ResidueLocation/RoleEvidenceReference
L80Part of hydrophobic pocket; critical for this compound effectDocking, mutation, in vivo tumor growth nih.govprobechem.combmbreports.orgresearchgate.netresearchgate.net
T82Part of hydrophobic pocketDocking, mutation nih.govbmbreports.orgresearchgate.netresearchgate.net
F116Part of hydrophobic pocketDocking, mutation nih.govbmbreports.orgresearchgate.netresearchgate.net
T117Part of hydrophobic pocketDocking, mutation nih.govbmbreports.orgresearchgate.netresearchgate.net
K129Involved in chemical bindingMutation researchgate.netresearchgate.net

Identification of Interaction Pockets on AIMP2-DX2 (e.g., Hydrophobic Pocket)

Downstream Cellular Consequences of AIMP2-DX2/HSP70 Interaction Inhibition by this compound

The inhibition of the AIMP2-DX2/HSP70 interaction by this compound leads to several significant downstream cellular consequences, primarily impacting cancer progression. By blocking the stabilization of AIMP2-DX2 by HSP70, this compound suppresses the oncogenic functions of AIMP2-DX2. researchgate.net

AIMP2-DX2 is known to promote cancer by preventing oncogene-induced apoptosis and senescence, partly by directly binding to and inhibiting p14/ARF. nih.govbmbreports.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net The stabilization of AIMP2-DX2 by HSP70 further enhances its tumorigenic activities. frontiersin.org Therefore, by disrupting this stabilizing interaction, this compound effectively inhibits AIMP2-DX2-dependent cell growth. probechem.com In preclinical in vivo models, this compound has been shown to significantly diminish tumor growth and weight in xenograft models of H460 cells, with minimal impact on the body weight of the mice. nih.govprobechem.combmbreports.orgmdpi.comresearchgate.net This demonstrates its potential to suppress AIMP2-DX2-mediated cancer progression. researchgate.net

Preclinical Investigations of Bc Dxi 495 Efficacy

In Vitro Cellular Studies

In vitro investigations have provided insights into the cellular mechanisms by which BC-DXI-495 exerts its anticancer effects, including its impact on cancer cell proliferation, protein-protein interactions, and the regulation of specific protein and mRNA levels.

This compound has demonstrated efficacy in suppressing cancer cell growth in monolayer cultures. In A549 lung cancer cells, this compound was found to suppress cancer cell growth with an IC50 of 4.2 μM in a luciferase assay and an EC50 of 14.2 μM in a cell viability assay preprints.orgmdpi.comencyclopedia.pub. This indicates its ability to reduce the viability and proliferation of these cells.

A related compound, BC-DXI-843, which was optimized from this compound, showed enhanced in vitro activity in A549 cells, exhibiting an IC50 of 0.92 μM in a luciferase assay and an EC50 of 1.2 μM in a cell viability assay preprints.orgmdpi.comencyclopedia.pub.

Table 1: In Vitro Efficacy of this compound and BC-DXI-843 in A549 Cells

CompoundAssay TypeMetricValue (μM)Cell Line
This compoundLuciferase AssayIC504.2A549
This compoundCell ViabilityEC5014.2A549
BC-DXI-843Luciferase AssayIC500.92A549
BC-DXI-843Cell ViabilityEC501.2A549

A key mechanism of action for this compound involves the specific inhibition of the protein-protein interaction between AIMP2-DX2 and HSP70 preprints.orgmdpi.comprobechem.comencyclopedia.pubprobechem.com. Studies have utilized techniques such as ELISA to monitor this inhibitory effect. Specifically, ELISA assays were employed to determine the ability of this compound to inhibit the binding of DX2 to HSP70 researchgate.net. Structural modeling studies suggest that this compound docks into a hydrophobic pocket within AIMP2-DX2, which is located near the HSP70-binding surface, thereby disrupting the AIMP2-DX2-HSP70 interaction researchgate.net. The compound was found to bind to DX2 with a dissociation constant (KD) of approximately 14 μM researchgate.net.

Investigations into the cellular impact of this compound revealed its specific effect on protein levels without altering corresponding mRNA levels. This compound specifically reduced the levels of endogenous AIMP2-DX2 protein, but did not affect the levels of AIMP2-F, nor did it impact the mRNA levels of AIMP2-DX2 probechem.comresearchgate.net. This suggests a post-transcriptional mechanism, likely involving the degradation of the AIMP2-DX2 protein probechem.comresearchgate.net. Immunoblotting confirmed the reduction in DX2 protein levels in H460 cells treated with this compound, while RT-PCR showed no change in mRNA levels researchgate.net.

This compound has been shown to inhibit cell growth that is dependent on AIMP2-DX2 probechem.com. The effects on cell viability were specifically assessed in AIMP2-DX2-inducible A549 cell lines using the MTT assay researchgate.net. The reported EC50 for cell viability in A549 cells was 14.2 μM, further supporting its inhibitory action on DX2-expressing cells preprints.orgmdpi.comencyclopedia.pub.

Analysis of Protein and mRNA Levels in Response to this compound Treatment

In Vivo Efficacy Studies in Animal Models

Beyond in vitro observations, the efficacy of this compound has been validated in in vivo animal models, specifically xenograft models, demonstrating its capacity to suppress tumor growth.

In vivo studies have demonstrated that this compound effectively suppresses AIMP2-DX2-induced tumor growth in xenograft models preprints.orgmdpi.comencyclopedia.pub. In a study involving H460 cells stably expressing wild-type AIMP2-DX2, subcutaneously xenografted into BALB/cSLC mice, treatment with this compound resulted in an approximate 50% decrease in tumor growth over two weeks preprints.orgmdpi.comencyclopedia.pub.

This compound significantly diminished tumor growth and weight in H460 xenograft models, with minimal impact on the body weight of the mice probechem.comresearchgate.netresearchgate.net. Importantly, the compound specifically suppressed the growth and weight of tumors expressing wild-type AIMP2-DX2, but not those expressing an L80A mutant (a chemical binding-defective mutant), indicating the specificity of its tumor-suppressive activity probechem.comresearchgate.netresearchgate.net. The levels of wild-type AIMP2-DX2 were significantly reduced in the tumors treated with the compound, whereas the levels of the L80A mutant remained unaffected researchgate.netresearchgate.net.

Table 2: In Vivo Efficacy of this compound in H460 Xenograft Models

Model TypeCell LineObserved EffectDuration
Xenograft (BALB/cSLC mice)H460~50% decrease in tumor growth2 weeks
Xenograft (BALB/cSLC-nu/nu mice)H460Significantly diminished tumor growth and weight2 weeks
Xenograft (DX2 WT vs. L80A mutant tumors)H460Suppressed growth/weight of DX2 WT tumors, not L80A mutantN/A

Reduction of Tumor Weight in Preclinical Cancer Models

Preclinical investigations have demonstrated that this compound effectively reduces tumor growth and weight in various cancer models. Studies utilizing xenograft models, particularly those involving H460 lung cancer cells, have shown promising results. In these models, the administration of this compound (50 mg/kg via intraperitoneal injection for two weeks) led to a significant reduction in tumor size and weight encyclopedia.pubnih.govprobechem.comresearchgate.net. Specifically, a notable decrease of approximately 50% in tumor growth was observed following treatment with this compound encyclopedia.pubnih.gov. This indicates a potent anti-tumorigenic effect of the compound in an in vivo setting nih.govprobechem.com. The observed reduction in tumor burden underscores the potential of this compound as a therapeutic agent in cancers where AIMP2-DX2 plays a pro-tumorigenic role nih.govfrontiersin.orgresearchgate.net.

Table 1: Effect of this compound on Tumor Growth in Preclinical Models

Model TypeCell Line UsedTreatment RegimenObserved Effect on Tumor Growth/WeightCitation
Mouse Xenograft ModelH46050 mg/kg, intraperitoneal, 2 weeks~50% decrease in tumor growth/weight encyclopedia.pubnih.govresearchgate.net
Mouse Xenograft ModelDX2 WT50 mg/kg, intraperitoneal, 2 weeksSignificant suppression of growth/weight probechem.comresearchgate.net

Comparative Analysis with AIMP2-DX2 Wild Type vs. Mutant Expressing Models

Further research has elucidated the specificity of this compound's action through comparative analyses involving AIMP2-DX2 wild type (WT) and mutant expressing models. These studies revealed that this compound significantly suppressed the growth and weight of tumors that expressed the AIMP2-DX2 WT protein probechem.comresearchgate.net. Crucially, the compound did not exhibit the same inhibitory effect on tumors expressing the AIMP2-DX2 L80A mutant probechem.comresearchgate.net. The L80A mutant is characterized as a binding-defective variant of AIMP2-DX2, meaning it is unable to bind to this compound researchgate.net. This differential response provides strong evidence for the direct and specific interaction of this compound with the AIMP2-DX2 protein, confirming its mechanism of action. Furthermore, the levels of AIMP2-DX2 WT protein were significantly reduced in tumors treated with this compound, whereas the levels of the L80A mutant remained unaffected, reinforcing the compound's targeted degradation pathway researchgate.net.

Structure Activity Relationship and Analog Development Based on Bc Dxi 495

Derivatization and Optimization Strategies for BC-DXI-495

The development of this compound derivatives has focused on enhancing its inhibitory activity and selectivity, primarily through strategic chemical modifications. This iterative process of derivatization and optimization is fundamental in drug discovery, aiming to improve pharmacokinetic and pharmacodynamic properties.

Identification of Lead Compound BC-DXI-843 through Optimization

BC-DXI-843 was identified as a promising lead compound through a rigorous optimization campaign initiated from this compound mdpi.comencyclopedia.pubpreprints.orglupinepublishers.com. The initial hit compound, BC-DXI-04, demonstrated an IC50 of 40.1 μM. Through subsequent optimization, BC-DXI-843 was developed, showcasing significantly improved inhibitory activity against AIMP2-DX2 researchgate.netfigshare.com. This optimization involved modifications to the sulfonamide-based scaffold, which was recognized as a standard structural motif, with specific attention paid to three key side chain regions lupinepublishers.com. The success of this derivatization led to BC-DXI-843 exhibiting a sub-micromolar IC50, marking a substantial improvement in potency lupinepublishers.com.

Comparative Analysis of this compound and Optimized Analogs (e.g., BC-DXI-843)

Comparative studies between this compound and its optimized analog, BC-DXI-843, reveal a marked enhancement in inhibitory potency and selectivity. This compound was initially found to specifically inhibit the AIMP2-DX2 + HSP70 interaction, demonstrating an IC50 of 4.2 μM in a luciferase assay and an EC50 of 14.2 μM in an A549 cell viability assay mdpi.comencyclopedia.pubpreprints.orgnih.govprobechem.com.

In contrast, BC-DXI-843 exhibited a significantly improved IC50 of 0.92 μM in the luciferase assay for AIMP2-DX2 degradation, indicating a more potent inhibition of the target mdpi.comencyclopedia.pubpreprints.orglupinepublishers.comresearchgate.netnih.govexcenen.com. Furthermore, BC-DXI-843 demonstrated an EC50 of 1.2 μM in the A549 cell viability assay, reflecting its superior ability to suppress cancer cell growth mdpi.comencyclopedia.pubpreprints.orglupinepublishers.com. A crucial aspect of its improved profile is its high selectivity, showing more than 100-fold selectivity over AIMP2 (IC50 >100 μM), which is vital for minimizing off-target effects lupinepublishers.comresearchgate.netexcenen.com. Both compounds have shown comparable efficacy in in vivo xenograft models, inhibiting tumor growth in H460 cells by approximately 60% mdpi.comencyclopedia.pubpreprints.orgfrontiersin.orgnih.gov.

The following table summarizes the comparative in vitro activities:

CompoundTarget InteractionAssay TypeIC50 (μM)EC50 (μM) (A549 cells)Selectivity over AIMP2
This compoundAIMP2-DX2 + HSP70Luciferase Assay4.2 mdpi.comencyclopedia.pubpreprints.orgnih.govprobechem.com14.2 mdpi.comencyclopedia.pubpreprints.orgprobechem.comNot specified
BC-DXI-843AIMP2-DX2Luciferase Assay0.92 mdpi.comencyclopedia.pubpreprints.orglupinepublishers.comresearchgate.netnih.govexcenen.com1.2 mdpi.comencyclopedia.pubpreprints.orglupinepublishers.com>100-fold lupinepublishers.comresearchgate.netexcenen.com

Identification of Key Structural Features for Inhibitory Activity

Structure-Activity Relationship (SAR) studies have been instrumental in pinpointing the critical structural features of this compound responsible for its inhibitory activity against the AIMP2-DX2/HSP70 interaction. Docking simulations of this compound revealed its binding within a hydrophobic pocket of AIMP2-DX2. This pocket is characterized by key residues, specifically Leucine 80 (L80), Threonine 82 (T82), Phenylalanine 116 (F116), and Threonine 117 (T117) nih.gov.

Further experimental evidence underscores the importance of these residues. Notably, this compound effectively suppressed tumor growth and weight in models expressing wild-type AIMP2-DX2, but its efficacy was significantly diminished against an L80A mutant of AIMP2-DX2 probechem.com. This finding strongly suggests that L80 plays a crucial role in the binding and subsequent inhibitory activity of this compound, highlighting it as a key residue for the compound's mechanism of action. The optimization efforts leading to BC-DXI-843 likely capitalized on these SAR insights, refining the molecular interactions within this hydrophobic pocket to achieve enhanced potency and selectivity.

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound and its derivatives involves well-established organic chemistry reactions, enabling the construction of the core scaffold and subsequent diversification for analog libraries.

Synthetic Pathways for Core Scaffold Generation

The core scaffold of this compound derivatives, characterized by a sulfonamide-based structure, can be synthesized using readily available starting materials. For instance, the synthesis of a this compound derivative has been reported to commence from commercially available L-tryptophan researchgate.net. A key step involves the reaction of L-tryptophan with 4-cyanobenzenesulfonyl chloride under basic conditions, leading to the formation of an intermediate compound researchgate.net. This intermediate then undergoes standard amide coupling conditions with 4-morpholinoaniline (B114313) to yield the desired derivative researchgate.net. This pathway highlights the use of amino acid precursors and sulfonylation, followed by amide bond formation, as central reactions for building the core structure. The chiral sulfonamide moiety at the α-position of the amide is a consistent feature, serving as a foundational element for further modifications lupinepublishers.com.

Diversification Strategies for Analog Libraries

To generate diverse analog libraries based on the this compound scaffold, medicinal chemists employ strategies that allow for systematic modifications of key regions of the molecule. The optimization of BC-DXI-843 from earlier hits involved modifying "3 parts of side chains" of the core sulfonamide scaffold lupinepublishers.com. This suggests that diversification efforts would likely focus on:

Modification of the indole (B1671886) moiety: Variations to the indole ring, including substitutions at different positions, could explore new binding interactions or modulate physicochemical properties.

Alterations to the sulfonamide group: While the sulfonamide is a key feature, modifications to the aromatic ring attached to the sulfur or the substituents on the nitrogen could impact potency and selectivity.

Changes to the morpholinophenyl or related amide-linked aromatic system: The terminal aromatic ring and its substituents, as well as the linker connecting it to the amide, offer opportunities for extensive diversification to optimize interactions with the target protein.

These diversification strategies often involve common synthetic reactions such as Suzuki couplings for introducing diverse aryl groups, various amide coupling reactions for forming peptide bonds, and functional group interconversions to introduce different polar or non-polar substituents. The aim is to systematically explore the chemical space around the active core, identifying modifications that enhance target affinity, improve selectivity, and optimize drug-like properties.

Bc Dxi 495 As a Foundation for Advanced Therapeutic Modalities

Application in Proteolysis-Targeting Chimeras (PROTACs) Development

PROTAC technology represents a novel therapeutic paradigm that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins, rather than merely inhibiting their function nih.govtandfonline.commtoz-biolabs.com. This approach offers several advantages, including catalytic activity, which allows PROTACs to function at lower concentrations, and the potential to overcome resistance mechanisms associated with traditional small-molecule inhibitors tandfonline.commtoz-biolabs.comresearchgate.net.

BC-DXI-495 as a Target Ligand Component in PROTACs

This compound serves as a crucial target ligand in the construction of PROTAC molecules designed to degrade AIMP2-DX2. AIMP2-DX2 is an alternative splicing variant of the tumor suppressor AIMP2, and its overexpression is frequently observed in various cancers, including lung cancer, where it acts as a tumorigenic factor nih.govnih.govresearchgate.net. This compound was initially identified as a specific small molecule inhibitor that effectively decreases the levels of AIMP2-DX2 by disrupting its interaction with HSP70, without affecting the full-length AIMP2 protein nih.govresearchgate.netprobechem.com. This selective inhibitory profile makes this compound an ideal "warhead" for recruiting AIMP2-DX2 into a PROTAC-mediated degradation pathway nih.govresearchgate.net.

Design Principles for AIMP2-DX2 Degraders Utilizing this compound Derivatives

PROTACs are heterobifunctional molecules consisting of three essential components: a target protein ligand, an E3 ubiquitin ligase ligand, and a chemical linker connecting the two nih.govtandfonline.commtoz-biolabs.com. In the context of AIMP2-DX2 degraders, this compound acts as the AIMP2-DX2 binding ligand. Researchers have designed and synthesized AIMP2-DX2 PROTACs by conjugating this compound to E3 ligase ligands, such as those derived from CRBN E3 ligases, via various linkers nih.govtandfonline.com. The design aims to bring the target protein (AIMP2-DX2) and the E3 ligase into close proximity, facilitating the ubiquitination of AIMP2-DX2 and its subsequent degradation by the 26S proteasome nih.govmtoz-biolabs.com. The selection of the E3 ligase ligand and the linker type and length are critical considerations in optimizing PROTAC efficacy nih.govmtoz-biolabs.com.

Evaluation of PROTAC Efficacy Against AIMP2-DX2 in Lung Cancer Models

Research has demonstrated the potent efficacy of PROTACs built upon the this compound scaffold in degrading AIMP2-DX2, particularly in lung cancer models. For instance, compound 45, a PROTAC designed using this compound, exhibited significant inhibitory effects on AIMP2-DX2 in A549 lung cancer cells. This compound showed an IC50 of 2.37 ± 0.09 μM against AIMP2-DX2 and selectively degraded AIMP2-DX2 while sparing AIMP2 yaozh.com.

Prior to PROTAC development, this compound itself demonstrated direct efficacy against AIMP2-DX2. It was shown to specifically reduce AIMP2-DX2 levels with an IC50 of 4.2 μM and decrease the viability of lung cancer cells with an EC50 of 14 μM nih.govprobechem.com. Furthermore, in in vivo xenograft models using H460 cells, this compound significantly diminished tumor growth and weight, with little effect on body weight, indicating its potential as a therapeutic agent nih.govprobechem.com.

The following table summarizes key efficacy data for this compound and a derived PROTAC (Compound 45) in lung cancer models:

CompoundTargetCell LineAssay TypeEfficacy MeasureValueReference
This compoundAIMP2-DX2Lung cancer cellsBiochemicalIC504.2 μM nih.govprobechem.com
This compoundLung cancer cellsLung cancer cellsCell viabilityEC5014 μM probechem.com
Compound 45 (PROTAC)AIMP2-DX2A549 lung cancer cellsCellular degradationIC502.37 ± 0.09 μM yaozh.com

Structure-Activity Relationships in PROTAC Development (e.g., Linker Length Dependence)

The optimization of PROTAC efficacy often involves extensive studies on structure-activity relationships (SARs), particularly concerning the linker that connects the target ligand and the E3 ligase ligand. For AIMP2-DX2 degraders utilizing this compound, linker length dependence has been a notable observation nih.govresearchgate.net.

Research indicates that the length of the linker significantly influences the PROTAC's ability to induce target degradation. For example, PROTACs with longer linkers, such as compounds 16, 21, 22, 23, and 31, demonstrated very poor inhibitory activities against AIMP2-DX2, suggesting that excessively long molecules are less favorable nih.govresearchgate.net. Conversely, an optimal linker length, around 13 atoms, was found to be most potent in certain series of PROTACs derived from this compound, with some compounds showing even greater potency than this compound itself nih.gov. This highlights the critical balance required in linker design to ensure effective ternary complex formation between the PROTAC, the target protein, and the E3 ligase. Furthermore, the position at which the target molecule is linked to the PROTAC can also affect activity, even with the same linker and E3 ligase ligand nih.govresearchgate.net.

The following table illustrates the impact of linker length on PROTAC efficacy, based on general observations in AIMP2-DX2 degraders:

Linker Length CategoryObserved EfficacyImplicationReference
Shorter than optimalDecreased efficacyMay not effectively bring ligands together nih.gov
Optimal (e.g., ~13 atoms)Most potentFacilitates optimal ternary complex formation nih.gov
Longer than optimalPoor inhibitory activitiesLess preferred, potentially due to conformational flexibility or steric hindrance nih.govresearchgate.net

Potential for Combination Strategies with Existing Therapies

The unique mechanism of action of PROTACs, including those derived from this compound targeting AIMP2-DX2, opens avenues for innovative combination strategies with existing therapies. PROTACs have shown promise in overcoming resistance mechanisms that limit the effectiveness of conventional targeted therapies researchgate.net. This is particularly relevant in cancer treatment, where acquired drug resistance is a major clinical challenge.

One strategy to enhance the durability and efficacy of PROTAC treatments involves inhibiting specific cell signaling pathways that may contribute to PROTAC resistance foxchase.org. This approach suggests that by addressing compensatory pathways activated by chronic PROTAC exposure, the sensitivity of cancer cells to PROTAC therapy can be restored or improved foxchase.org. The integration of PROTAC technology with other advanced modalities, such as CRISPR-Cas9 gene editing, is also being explored in precision oncology, offering potential for synergistic therapeutic effects nih.gov. These combination approaches aim to maximize therapeutic gain by minimizing the required concentrations of PROTACs and mitigating resistance, thereby leading to more durable and effective treatment responses foxchase.orgnih.gov.

Methodological Approaches in Bc Dxi 495 Research

Biochemical and Biophysical Techniques for Protein-Protein Interaction Analysis

These techniques are crucial for understanding how BC-DXI-495 modulates the interaction between AIMP2-DX2 and its binding partners, such as HSP70 and Siah1.

Enzyme-Linked Immunosorbent Assay (ELISA) is utilized to assess the inhibitory effect of this compound on protein-protein interactions. Specifically, ELISA-based assays have been employed to monitor the binding of DX2 to HSP70 researchgate.net. In these experiments, this compound is preincubated with DX2 at various concentrations, and the subsequent binding of DX2 to HSP70 is quantified via ELISA. This method allows for the determination of the compound's ability to disrupt the target protein interaction researchgate.net. ELISA is widely recognized as a gold standard for various bioanalyses, including antigen quantification and potency measurements creative-diagnostics.comnih.gov.

Immunoblotting (Western blotting) and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are fundamental techniques for analyzing protein and mRNA expression levels, respectively.

Immunoblotting: This technique is used to determine the protein levels of DX2 and AIMP2 in cells treated with this compound. For instance, in H460 cells treated with this compound, immunoblotting is performed to assess the levels of DX2 protein, with actin often serving as a loading control researchgate.net. Furthermore, immunoblotting is applied after immunoprecipitation to quantify the ubiquitination of DX2 and its binding to proteins like HSP70 and Siah1 researchgate.net. It also confirms the specific binding of this compound to DX2 by analyzing coprecipitated complexes researchgate.net. In in vivo studies, immunoblotting analyzes protein levels of FLAG-DX2, HSP70, and actin in excised tumor tissues researchgate.net.

RT-PCR: This method is employed to measure the mRNA levels of DX2 and AIMP2. Studies have shown that while this compound influences DX2 protein levels, it does not significantly affect its mRNA levels, indicating a post-transcriptional mechanism of action probechem.com. RT-PCR is a standard method for analyzing gene expression at the mRNA level escholarship.orgnih.gov.

Mass spectrometry (MS) techniques provide detailed insights into protein identity, post-translational modifications, and protein-ligand interactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: This approach is used to analyze proteins that coprecipitate with DX2. For example, in 293T cells expressing Strep-DX2 and treated with this compound, coprecipitates are subjected to SDS-PAGE and subsequent LC-MS analysis to identify interacting proteins, such as HSP70, which can be further validated by mass analysis researchgate.net.

Nuclear Magnetic Resonance (NMR)-based Chemical Shift Perturbation (CSP) Assay: This biophysical technique is specifically used to map the binding region of this compound on the DX2 protein. By observing chemical shift perturbations in the NMR spectra of 15N-labeled DX2 in the presence of this compound, researchers can identify specific residues on DX2 that are affected by the compound's binding, suggesting a hydrophobic pocket as a key binding site researchgate.net.

General Protein Identification: Mass spectrometry typically involves fragmenting peptides and matching the resulting spectra to known protein sequences for identification nautilus.biostanford.edu. Hydrogen deuterium (B1214612) exchange mass spectrometry (HDX-MS) is also a valuable technique for characterizing protein-protein and protein-small molecule binding sites by measuring the exchange rate of amide hydrogens, which is sensitive to changes in protein structure and solvent accessibility proteincentre.com.

Immunoblotting and RT-PCR for Expression Analysis

Cell-Based Assays for Efficacy Evaluation

Cell-based assays are essential for evaluating the biological effects and efficacy of this compound in a cellular context, particularly its impact on cell viability and proliferation.

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to measure cell metabolic activity, which correlates with cell viability and proliferation. This assay has been employed to determine the cell viability in A549 cells engineered to express DX2, after treatment with doxycycline (B596269) (to induce DX2) and this compound researchgate.net. It has also been used to quantify the effect of this compound on the viability of lung cancer cells, demonstrating an EC50 of 14 μM probechem.com.

Luciferase Assay: Luciferase assays are highly sensitive and rapid methods for quantifying luciferase enzyme activity, often used in reporter gene assays to screen for inhibitors. In the context of this compound research, luciferase assays have been instrumental in screening for AIMP2-DX2 inhibitors nih.govfigshare.com. This compound has shown an IC50 of 4.2 μM in suppressing DX2 levels in lung cancer cells, as determined through such assays probechem.comnih.gov. These assays are known for their linearity over several orders of magnitude of enzyme concentration promega.comcanvaxbiotech.com.

Table 1: Key Quantitative Findings for this compound

ParameterValueCell Line / TargetReference
IC50 (DX2 suppression)4.2 μMLung cancer cells probechem.comnih.gov
EC50 (Lung cancer cell viability)14 μMLung cancer cells probechem.com
KD (Binding to DX2)~14 μMDX2 protein probechem.comresearchgate.net

Inducible expression systems are critical tools for studying the specific effects of compounds on target proteins whose expression can be tightly controlled. In this compound research, DX2-inducible A549 cells (ind-DX2) are utilized researchgate.net. In these systems, the expression of AIMP2-DX2 can be turned on or off (e.g., by adding or removing doxycycline), allowing researchers to precisely evaluate how this compound affects cell viability and other cellular processes specifically when DX2 is expressed researchgate.net. This controlled expression system helps confirm the dependency of the compound's effects on the presence of the target protein.

Cell Viability and Proliferation Assays (e.g., Luciferase, MTT)

In Vivo Xenograft Models and Tumor Growth Monitoring

In the investigation of this compound's therapeutic potential, in vivo xenograft models have been instrumental in assessing its efficacy against cancer. These models involve implanting human cancer cells into immunocompromised mice, allowing researchers to observe tumor behavior within a living system. Subcutaneous xenografts, where cancer cells are implanted under the skin, are frequently utilized due to their ease of implantation and straightforward monitoring of tumor growth using calipers. Orthotopic xenografts, which involve implanting cells into the equivalent mouse organ, are also used as they can more accurately mimic the native tumor microenvironment and metastatic behavior fredhutch.org.

Research has demonstrated that this compound significantly diminished tumor growth and tumor weight in a xenograft model utilizing H460 cells probechem.com. H460 cells are a human non-small cell lung cancer cell line. This inhibition of tumor progression was observed in vivo probechem.comresearchgate.net. Notably, the administration of this compound had little effect on the body weight of the treated animals, suggesting a favorable tolerability profile in these models probechem.com. Further studies revealed that this compound specifically suppressed the growth and weight of tumors expressing wild-type AIMP2-DX2 (DX2 WT), but not those with an L80A mutant of DX2, indicating a specific mechanism of action probechem.com. The compound acts by blocking the interaction between HSP70 and AIMP2-DX2, thereby inhibiting cancer progression researchgate.net.

Table 1: Summary of In Vivo Xenograft Model Findings for this compound

Model TypeCell LineKey FindingsImpact on Body WeightSpecificity
XenograftH460 cellsSignificantly diminished tumor growth and weight; inhibited cancer progression. probechem.comresearchgate.netLittle effect observed. probechem.comSuppressed DX2 WT tumors, not L80A mutant. probechem.com

Computational Modeling and Docking Studies for Ligand-Target Interactions

Computational modeling, particularly molecular docking, serves as a crucial tool in drug discovery by predicting the preferred binding orientation and interactions between a small molecule ligand and a target biomolecule, such as a protein ijpsjournal.comjscimedcentral.comnih.gov. This approach enables researchers to understand the binding affinity, identify the binding site, and elucidate the potential mechanism of action of compounds nih.gov. It is widely used to formulate structural hypotheses about ligand-target interactions, which is vital for lead optimization in drug development ijpsjournal.com.

In the context of this compound, computational techniques have been instrumental in elucidating its mode of action researchgate.net. This compound is characterized as a novel inhibitor of the protein-protein interaction between AIMP2-DX2 and HSP70 probechem.commedkoo.com. Through these studies, it was determined that this compound binds to DX2, demonstrating a dissociation constant (KD) of 14 µM probechem.com. This binding leads to a specific reduction in the levels of DX2 protein, without affecting AIMP2-F or the mRNA level of DX2 probechem.com. The ability of this compound to selectively interrupt the interaction between DX2 and HSP70 is a key aspect of its mechanism, contributing to its observed anti-cancer effects probechem.comresearchgate.net.

Table 2: Summary of Computational Modeling and Docking Findings for this compound

CompoundTarget ProteinBinding Affinity (KD)Mechanism of Action (Elucidated by)
This compoundDX214 µM probechem.comInhibition of AIMP2-DX2-HSP70 protein-protein interaction. probechem.comresearchgate.netmedkoo.com

Future Directions and Unanswered Research Questions

Elucidation of Comprehensive Binding Kinetics and Thermodynamics

While BC-DXI-495 has been shown to bind to AIMP2-DX2 with a dissociation constant (K D ) of approximately 14 μM, a comprehensive understanding of its binding kinetics and thermodynamics remains to be fully elucidated. Future research should focus on determining the association (k on ) and dissociation (k off ) rates to provide a more dynamic picture of the interaction between this compound and its target, AIMP2-DX2. Furthermore, detailed thermodynamic studies, including isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC), would reveal the energetic contributions (enthalpy and entropy) to the binding process. Such data are crucial for rational drug design and for understanding the molecular forces driving the compound's specificity and affinity. This deeper mechanistic insight could inform the development of derivatives with improved binding characteristics.

Investigation of this compound Activity in Diverse Cancer Subtypes

Current research on this compound has primarily focused on its activity in lung cancer cell lines, specifically A549 cells in vitro and H460 xenograft models in vivo, where it demonstrated significant suppression of cancer cell growth and tumor progression nih.govchemdiv.commitotox.orggoogle.comsigmaaldrich.com. Given that the target protein, AIMP2-DX2, is reported to be highly expressed across a spectrum of malignancies, including pancreatic, colon, ovarian, breast, hematologic, stomach, and bone cancers, it is imperative to investigate the efficacy of this compound in these diverse cancer subtypes google.com. Comparative studies across various cancer models could identify specific subtypes where this compound exhibits maximal efficacy, potentially leading to a broader therapeutic application or the development of tailored treatment strategies.

Advanced Synthetic Strategies for Enhancing this compound Derivative Properties

The successful optimization of this compound into BC-DXI-843, which demonstrated improved in vitro activity (IC50 = 0.92 μM in luciferase assay; EC50 = 1.2 μM in cell viability assay in A549 cells) and comparable in vivo efficacy, highlights the potential for further structural modifications nih.govchemdiv.commitotox.orggoogle.comsigmaaldrich.com. Future synthetic strategies could focus on developing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. This includes exploring various chemical scaffolds, incorporating structural motifs known to improve drug-like properties, and optimizing linker lengths and compositions, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs). This compound has already served as a reference compound in the development of PROTACs targeting AIMP2-DX2, demonstrating the feasibility of this approach. Further advancements in PROTAC design, including the identification of optimal E3 ligase recruiters and linker chemistries, could lead to more potent and efficient degradation of AIMP2-DX2, offering a new therapeutic avenue beyond simple inhibition.

Development of Novel Assay Platforms for PPI Inhibitors

The study of this compound has utilized established assay platforms such as luciferase assays, cell viability assays, pull-down assays, ELISA, and NMR-based chemical shift perturbation (CSP) assays to characterize its activity and binding nih.govchemdiv.commitotox.orggoogle.com. However, the development of novel assay platforms specifically tailored for PPI inhibitors like this compound could provide more nuanced and physiologically relevant insights. This includes the creation of high-throughput screening assays that mimic the cellular environment more closely, advanced biophysical techniques for real-time monitoring of PPI disruption, and imaging-based assays to visualize the cellular localization and dynamics of the AIMP2-DX2/HSP70 interaction in the presence of the inhibitor. Such innovative platforms would facilitate faster identification of potent compounds, enable a deeper understanding of their mechanism of action, and accelerate the drug discovery process for PPI inhibitors.

Mechanistic Studies Beyond Direct PPI Inhibition

This compound's primary mechanism of action involves directly inhibiting the interaction between AIMP2-DX2 and HSP70, which is known to stabilize AIMP2-DX2 by preventing its Siah1-dependent ubiquitination and subsequent degradation sigmaaldrich.com. However, AIMP2-DX2 is involved in various other cellular pathways and interacts with multiple partners, including p14/ARF, FBP, TRAF2, and KRAS, influencing p53, TGF-β, TNF-α, and WNT signaling pathways chemdiv.commitotox.orggoogle.comsigmaaldrich.com. Future mechanistic studies should extend beyond the direct AIMP2-DX2/HSP70 inhibition to investigate the downstream consequences of this disruption. For instance, how does the inhibition of the AIMP2-DX2/HSP70 interaction indirectly affect AIMP2-DX2's other binding partners or its broader role in cellular signaling? Elucidating these broader mechanistic implications could uncover additional therapeutic benefits or potential combination strategies.

Integration with Emerging Therapeutic Modalities and Technologies (e.g., CRISPR-Cas9 in Target Validation)

The integration of this compound research with emerging therapeutic modalities and advanced technologies holds significant promise. As highlighted, the development of PROTACs using this compound as a warhead represents a cutting-edge approach to induce targeted protein degradation, offering potential advantages over traditional occupancy-driven inhibition. Further exploration of PROTACs based on this compound, including optimizing linker chemistry and E3 ligase recruitment, is a clear future direction.

Furthermore, technologies like CRISPR-Cas9 can play a pivotal role in accelerating the understanding and application of this compound. CRISPR-Cas9, a powerful gene editing tool, can be utilized for precise target validation of AIMP2-DX2, confirming its essentiality in various cancer contexts. It can also be employed to investigate synthetic lethality approaches, where genetic manipulation of specific genes in combination with this compound treatment could lead to enhanced therapeutic outcomes. For example, CRISPR-Cas9 could be used to identify genes whose knockout or overexpression sensitizes cancer cells to this compound, paving the way for rational combination therapies. This integration of small molecule inhibition with gene editing technologies offers a powerful platform for uncovering novel therapeutic strategies and overcoming resistance mechanisms.

Q & A

Q. What is the molecular mechanism by which BC-DXI-495 inhibits the AIMP2-DX2-HSP70 interaction?

this compound binds to a hydrophobic pocket in AIMP2-DX2, targeting residues L80, T82, F116, and T117, as confirmed by X-ray crystallography and NMR analyses. This disrupts the AIMP2-DX2-HSP70 complex, reducing tumor growth in vivo. Methodologically, structural characterization and molecular docking studies are critical for validating these interactions .

Q. How does this compound selectively reduce AIMP2-DX2 levels without affecting AIMP2-F in lung cancer cells?

The compound’s selectivity arises from its specific binding affinity to the DX2 isoform. Researchers should use isoform-specific knockdown assays (e.g., siRNA) and quantitative proteomics to differentiate between AIMP2-DX2 and AIMP2-F degradation pathways .

Q. What experimental models are suitable for evaluating this compound’s antitumor efficacy?

In vivo mouse models expressing AIMP2-DX2 WT and in vitro cancer cell lines (e.g., lung adenocarcinoma) are recommended. Tumor weight reduction and IC50 measurements (e.g., 4.2 μM in lung cancer cells) should be prioritized, with statistical validation via ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer types?

Contradictions may stem from tumor microenvironment variability or differential HSP70 expression. Use multi-omics approaches (transcriptomics/proteomics) to correlate drug response with molecular subtypes. Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What methodologies optimize the detection of this compound’s hydrophobic interactions in dynamic cellular environments?

Advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics simulations can map transient binding events. Pair these with mutagenesis studies (e.g., residue-specific mutations in AIMP2-DX2) to validate functional hotspots .

Q. How should researchers design experiments to compare this compound with analogs like BC-DXI-843?

Use head-to-head comparative studies in isogenic cell lines, focusing on metrics like tumor suppression efficiency and off-target effects. Dose-response curves and synergy scores (e.g., Chou-Talalay method) are essential for quantifying differences .

Q. What statistical frameworks address variability in this compound’s IC50 measurements across replicate experiments?

Apply mixed-effects models to account for batch variability. For reproducibility, follow Beilstein Journal guidelines: report triplicate measurements, include raw data in supplementary files, and detail instrument calibration protocols .

Methodological Guidance

Q. How to ensure reproducibility in this compound’s synthesis and characterization?

  • Synthesis : Document reaction conditions (solvents, catalysts) and purification steps (HPLC/GC).
  • Characterization : Provide NMR, HRMS, and elemental analysis data for new batches. Reference known compounds via literature comparisons .

Q. What criteria validate this compound’s target engagement in complex biological systems?

Use cellular thermal shift assays (CETSA) to confirm target binding. Combine with RNA-seq to identify downstream pathways altered by treatment .

Q. How to structure a research proposal on this compound’s mechanism-to-therapeutic translation?

Follow the PICO framework:

  • Population : Cancer models with AIMP2-DX2 overexpression.
  • Intervention : this compound dosing regimens.
  • Comparison : Standard therapies (e.g., cisplatin).
  • Outcome : Tumor volume reduction, survival rates .

Data Reporting Standards

  • Primary Data : Include dose-response curves, survival plots, and structural coordinates in supplementary materials.
  • Ethical Compliance : Adhere to institutional guidelines for animal studies and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BC-DXI-495
Reactant of Route 2
Reactant of Route 2
BC-DXI-495

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.